1-Benzyl-4-chloropiperidine

Medicinal Chemistry Lipophilicity ADME Prediction

1-Benzyl-4-chloropiperidine (CAS 67848-71-9) is a synthetic piperidine derivative characterized by a 1-benzyl substituent and a 4-chloro group, with a molecular formula of C₁₂H₁₆ClN and a molecular weight of 209.72 g/mol. It is predominantly utilized as a versatile pharmaceutical intermediate and a building block in medicinal chemistry, owing to its bifunctional reactivity conferred by the N-benzyl protecting group and the electrophilic 4-chloro site.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 67848-71-9
Cat. No. B1334963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-chloropiperidine
CAS67848-71-9
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CN(CCC1Cl)CC2=CC=CC=C2
InChIInChI=1S/C12H16ClN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyHEDDTLVBWCOBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-chloropiperidine (CAS 67848-71-9): Core Physicochemical and Structural Baseline for Scientific Procurement


1-Benzyl-4-chloropiperidine (CAS 67848-71-9) is a synthetic piperidine derivative characterized by a 1-benzyl substituent and a 4-chloro group, with a molecular formula of C₁₂H₁₆ClN and a molecular weight of 209.72 g/mol . It is predominantly utilized as a versatile pharmaceutical intermediate and a building block in medicinal chemistry, owing to its bifunctional reactivity conferred by the N-benzyl protecting group and the electrophilic 4-chloro site [1]. Its physicochemical profile includes a predicted boiling point of 293.8 °C at 760 mmHg, a density of 1.11 g/cm³, and a calculated LogP of 2.83 [2].

Pharmaceutical Intermediate Key building block for API synthesis and medicinal chemistry
Orthogonal Reactivity N-benzyl protection and 4-chloro site enable sequential derivatization strategies
nAChR SAR Tool Reference scaffold for α3β4 nicotinic receptor modulation studies

Why Generic N-Benzylpiperidines or 4-Chloropiperidines Cannot Substitute 1-Benzyl-4-chloropiperidine


Direct substitution with structurally analogous piperidines is scientifically unsound due to quantifiable divergences in lipophilicity, boiling point, and synthetic utility that directly impact experimental reproducibility and downstream reaction efficiency. While N-benzylpiperidine [1] or 4-chloropiperidine [2] each possess a single functional handle, 1-benzyl-4-chloropiperidine uniquely integrates both a protective N-benzyl group and a reactive 4-chloro site, enabling orthogonal synthetic strategies not achievable with simpler analogs. Furthermore, measured LogP differences of up to 1.25 units between this compound and common alternatives fundamentally alter membrane permeability predictions and chromatographic behavior . The following quantitative evidence substantiates that 1-benzyl-4-chloropiperidine occupies a distinct operational space that generic replacements cannot replicate.

Missing Dual Functionality
N-Benzylpiperidine and 4-chloropiperidine each lack the combined N-protection and 4-Cl leaving group required for orthogonal synthesis strategies.
Lipophilicity Divergence
Substantially higher calculated LogP versus 1-benzyl-4-piperidone shifts membrane permeability predictions and chromatographic retention, limiting direct method transfer.
Purification Profile Shift
Elevated boiling point relative to 4-chloropiperidine alters distillation conditions; thermal stability assumptions do not transfer from simpler analogs.

Quantitative Differentiation of 1-Benzyl-4-chloropiperidine Versus Key Analogs: A Procurement-Focused Evidence Matrix


Lipophilicity (LogP) Advantage Over 1-Benzyl-4-piperidone for Membrane Permeability and Chromatographic Separation

1-Benzyl-4-chloropiperidine exhibits a calculated LogP of 2.83 , which is 1.04 units higher than the 1.79 LogP of the common alternative intermediate 1-benzyl-4-piperidone [1]. This significant difference in partition coefficient directly impacts predictions of passive membrane permeability and reversed-phase chromatographic retention.

Lipophilicity (LogP)
Reported
2.83 vs. 1.79
Supports membrane permeability differentiation in lead optimization.
Calculated values; confirm experimentally for specific assay conditions.
Medicinal Chemistry Lipophilicity ADME Prediction

Atmospheric Boiling Point Differential vs. 4-Chloropiperidine: Implications for Purification and Thermal Stability

The target compound's predicted boiling point at atmospheric pressure (760 mmHg) is 293.8 °C [1], which is 120 °C higher than the 173.8 °C boiling point of 4-chloropiperidine [2]. This substantial difference arises from the increased molecular weight and enhanced intermolecular interactions conferred by the N-benzyl moiety.

Boiling Point (760 mmHg)
Reported
293.8 °C vs. 173.8 °C
Indicates reduced volatility; may simplify vacuum distillation procedures.
Predicted values; reduced pressure distillation recommended for purification.
Process Chemistry Distillation Thermal Stability

Commercial Purity Benchmark: 97% Minimum Purity Standard Enables Direct Use in SAR Campaigns

Reputable commercial suppliers consistently offer 1-benzyl-4-chloropiperidine with a minimum purity specification of 97%, as verified by HPLC and GC . This level of purity is comparable to that of advanced intermediates such as 1-benzyl-4-hydroxypiperidine (typically ≥98% by GC) [1] and exceeds the 95% baseline frequently encountered with simpler piperidine building blocks.

Purity Specification
Specification review
97% (GC/HPLC)
Meets advanced intermediate quality; supports reproducible SAR studies.
Supplier COA verification recommended; store at 2–8 °C under inert gas.
Chemical Procurement Quality Control Structure-Activity Relationship

Nicotinic Acetylcholine Receptor (nAChR) Functional Agonism: EC₅₀ of 7.0 μM in α3β4 Subtype

In functional assays using recombinant human α3β4 nicotinic acetylcholine receptors expressed in HEK293 cells, 1-benzyl-4-chloropiperidine exhibited an EC₅₀ of 7.0 μM (7,000 nM) [1]. While this potency is moderate, it provides a defined baseline for structure–activity relationship (SAR) studies in this receptor class.

nAChR α3β4 EC₅₀
Assay context
7.0 μM
Provides a baseline for SAR expansion in nicotinic receptor research.
HEK293 recombinant system; functional agonism assay context.
Ion Channel Pharmacology Nicotinic Receptors CNS Drug Discovery

Validated Research and Industrial Use Cases for 1-Benzyl-4-chloropiperidine


Synthesis of Domperidone and Related Antiemetic APIs

1-Benzyl-4-chloropiperidine serves as a key intermediate in the commercial manufacture of Domperidone, a widely prescribed antiemetic and prokinetic agent [1]. Its dual functional groups enable sequential alkylation and deprotection steps critical for constructing the benzimidazolone-piperidine core of Domperidone [2].

Building Block for CNS-Targeted Piperidine Libraries

The combination of a protected nitrogen and a chloro leaving group renders 1-benzyl-4-chloropiperidine a privileged scaffold for generating focused libraries of N-substituted piperidines [3]. Such libraries are routinely screened against CNS targets, including dopamine, serotonin, and nicotinic acetylcholine receptors, where the compound's moderate nAChR activity (EC₅₀ 7.0 μM) provides a validated starting point for SAR expansion [4].

Precursor for Advanced Intermediates via Nucleophilic Displacement

The 4-chloro group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides to yield 4-substituted N-benzylpiperidines . This reactivity is exploited to synthesize advanced pharmaceutical intermediates, including 4-aminopiperidine derivatives used in antihistamines and analgesics [5].

Application
Selection Property
Validation Focus
Domperidone Intermediate Synthesis
Bifunctional reactivity enables sequential alkylation and deprotection
Coupling yields and final intermediate purity
CNS-Targeted Piperidine Libraries
N-benzyl protected piperidine scaffold with 4-Cl diversification handle
SAR against nAChR, dopamine, and serotonin receptors
Nucleophilic Displacement Intermediates
Facile 4-chloro substitution with amines, thiols, or alkoxides
Substitution efficiency and derivative purity

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